sec-Butyllithium
Overview
Description
sec-Butyllithium: (systematic name: butan-2-yllithium ) is an organolithium compound with the chemical formula CH3CH2CH(Li)CH3 . It is a strong base and a versatile reagent widely used in organic synthesis, particularly in the polymerization of styrene and dienes, as well as in the ortho metallation of aromatic substrates.
Mechanism of Action
Target of Action
Sec-Butyllithium is an organometallic compound with the formula CH3CHLiCH2CH3 . This chiral organolithium reagent is primarily used as a source of sec-butyl carbanion in organic synthesis . The primary targets of this compound are carbon acids, particularly weak ones, where it acts as a base .
Mode of Action
This compound is employed for deprotonations of particularly weak carbon acids where the more conventional reagent n-Butyllithium is unsatisfactory . The carbon-lithium bond in this compound is highly polar, rendering the carbon basic . This basicity allows this compound to abstract a proton from the weak carbon acid, resulting in the formation of a sec-butyl carbanion .
Biochemical Pathways
This compound is involved in various transformations in organic synthesis . For instance, in combination with sparteine as a chiral auxiliary, this compound is useful in enantioselective deprotonations . It is also effective for lithiation of arenes . These transformations involve various biochemical pathways, with the common feature being the generation of a sec-butyl carbanion that can then participate in further reactions.
Pharmacokinetics
As an organolithium compound, this compound is not typically associated with pharmacokinetics, which is the study of how drugs are absorbed, distributed, metabolized, and excreted in the body. Instead, its properties and behavior are more relevant to the field of organic chemistry. For instance, this compound is a colorless viscous liquid and it decomposes slowly at room temperature and more rapidly at higher temperatures, giving lithium hydride and a mixture of butenes .
Result of Action
The primary result of this compound’s action is the generation of a sec-butyl carbanion . This carbanion can then participate in various reactions, such as nucleophilic additions or substitutions, depending on the specific conditions and reactants present. The generation of this carbanion is a crucial step in many synthetic pathways, enabling the formation of a wide range of organic compounds.
Action Environment
The action of this compound is influenced by several environmental factors. For example, it has been found that this compound exists as tetramers when dissolved in organic solvents such as benzene, cyclohexane or cyclopentane . In electron-donating solvents such as tetrahydrofuran, there exists an equilibrium between monomeric and dimeric forms . Furthermore, this compound is so basic that its use requires greater care than for n-Butyllithium . For example, diethyl ether is attacked by this compound at room temperature in minutes, whereas ether solutions of n-Butyllithium are stable .
Biochemical Analysis
Biochemical Properties
sec-Butyllithium is a highly reactive compound due to the polar nature of the carbon-lithium bond, which renders the carbon atom basic . This basicity allows this compound to participate in various biochemical reactions, particularly those involving deprotonation of weak carbon acids .
Molecular Mechanism
This can result in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Temporal Effects in Laboratory Settings
This compound is known to decompose slowly at room temperature and more rapidly at higher temperatures, yielding lithium hydride and a mixture of butenes . This suggests that its effects in a laboratory setting would be transient and decrease over time due to its instability.
Preparation Methods
Synthetic Routes and Reaction Conditions: sec-Butyllithium is typically synthesized by the reaction of 2-bromobutane with lithium metal in anhydrous ether or cyclohexane. The reaction is highly exothermic and must be conducted under controlled conditions to prevent uncontrolled reactions.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods but with enhanced safety measures and equipment to handle the reactivity of lithium. The production process involves the careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions: sec-Butyllithium is known for its ability to undergo various types of reactions, including:
Oxidation: this compound can be oxidized to form lithium hydroxide and butene derivatives.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: It is commonly used in nucleophilic substitution reactions to introduce lithium into organic molecules.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxygen or peroxides.
Reduction: Often requires the presence of a suitable reducing agent.
Substitution: Requires anhydrous conditions and the presence of a suitable electrophile.
Major Products Formed:
Lithium Hydroxide: A common byproduct in oxidation reactions.
Butene Derivatives: Formed through the reduction of this compound.
Lithiated Organic Compounds: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: sec-Butyllithium is extensively used in organic synthesis for the preparation of various organic compounds, including pharmaceuticals and polymers. Its strong basicity and nucleophilic properties make it an invaluable tool in the synthesis of complex molecules.
Biology: In biological research, this compound is used to study enzyme mechanisms and to synthesize biologically active compounds.
Medicine: The compound is employed in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: this compound is a key reagent in the production of synthetic rubbers, such as styrene-butadiene rubber (SBR), and thermoplastic elastomers (TPEs).
Comparison with Similar Compounds
n-Butyllithium (n-BuLi): Another organolithium reagent used in similar applications but with different reactivity due to its linear structure.
tert-Butyllithium (t-BuLi): A more hindered reagent with different reactivity patterns compared to sec-Butyllithium.
Uniqueness: this compound is unique in its ability to perform ortho metallation of aromatic substrates and its effectiveness in initiating anionic polymerization of styrene and dienes. Its branched structure provides distinct reactivity compared to its linear and more hindered counterparts.
Properties
IUPAC Name |
lithium;butane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.Li/c1-3-4-2;/h3H,4H2,1-2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOPGODQLGJZGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC[CH-]C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Li | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883459 | |
Record name | Lithium, (1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, 10-20% solution in cyclohexane: Liquid; [Sigma-Aldrich MSDS] | |
Record name | Lithium, (1-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | sec-Butyllithium | |
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URL | https://haz-map.com/Agents/21678 | |
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CAS No. |
598-30-1 | |
Record name | sec-Butyllithium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lithium, (1-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lithium, (1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | sec-butyllithium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.026 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SEC-BUTYLLITHIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YV3GII1TB | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of sec-butyllithium?
A1: this compound has the molecular formula C4H9Li and a molecular weight of 64.06 g/mol.
Q2: How does this compound initiate anionic polymerization?
A3: this compound acts as a strong base, abstracting a proton from a monomer molecule like styrene or isoprene. This generates a carbanion, which initiates the polymerization process by attacking other monomer molecules. [, ]
Q3: How does the presence of lithium sec-butoxide affect this compound reactivity?
A4: Lithium sec-butoxide, often present as an impurity, can accelerate the initiation rate of polymerization but may also decrease the propagation rate. [, ]
Q4: What solvents are typically used with this compound in anionic polymerization?
A5: Nonpolar solvents like cyclohexane, toluene, and n-hexane are commonly used for sec-BuLi initiated polymerizations. [, , , ]
Q5: How does the choice of solvent affect the polymerization of dienes initiated by this compound?
A6: The solvent can influence the microstructure of the resulting polymer. For instance, polybutadienes synthesized with sec-BuLi in hydrocarbon solvents exhibit varying 1,2-vinyl content depending on the specific solvent used. [, ]
Q6: Can this compound be used for the synthesis of block copolymers?
A7: Yes, sec-BuLi is highly effective for block copolymer synthesis. By sequential addition of different monomers, well-defined block copolymers can be prepared. [, , , ]
Q7: Can this compound be used to functionalize polymers?
A9: Yes, sec-BuLi can be used to introduce various functionalities into polymers. For example, reacting sec-BuLi with chloromethylphenyl-functionalized polystyrene allows for the introduction of D-glucose, phenol, and benzyl halide functionalities. []
Q8: Have computational methods been employed to study this compound reactions?
A11: Yes, semiempirical calculations (PM3) have been used to study the transition states involved in the deprotonation of β-stereogenic alkyl carbamates by sec-BuLi, providing insights into the observed diastereoselectivities. [] Additionally, DFT calculations were employed to investigate the equilibrium of diastereomers in lithiated O-benzyl carbamates. []
Q9: How does the structure of the alkyllithium reagent affect its reactivity?
A12: The reactivity of alkyllithium reagents is influenced by the structure of the alkyl group. For instance, this compound exhibits different reactivity compared to n-butyllithium in polymerization reactions, impacting the properties of the resulting polymers. []
Q10: How is the stability of this compound solutions maintained?
A13: this compound is highly reactive and prone to decomposition. To maintain stability, solutions are typically stored at low temperatures under an inert atmosphere, excluding air and moisture. []
Q11: Can the stability of this compound be improved?
A14: Using a mixture of cyclic ethers, such as THF and 2-methyltetrahydrofuran, instead of pure THF can significantly enhance the stability of sec-BuLi solutions. []
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